molecular formula C17H25NO3 B12760468 N-Methyl-4-piperidyl isopropylphenylglycolate CAS No. 75321-25-4

N-Methyl-4-piperidyl isopropylphenylglycolate

Cat. No.: B12760468
CAS No.: 75321-25-4
M. Wt: 291.4 g/mol
InChI Key: IFXNWEDGILPSBA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T4DW85YV8K involves the esterification of benzeneacetic acid with 1-methyl-4-piperidinol. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of T4DW85YV8K may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

T4DW85YV8K undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of new ester derivatives or amides.

Scientific Research Applications

T4DW85YV8K has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of T4DW85YV8K involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering downstream effects. For example, it may inhibit an enzyme’s activity by binding to its active site, preventing the enzyme from catalyzing its substrate. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-piperidinyl alpha-hydroxy-alpha-(1-methylethyl)benzeneacetate hydrochloride
  • 1-methyl-4-piperidinyl alpha-hydroxy-alpha-(1-methylethyl)benzeneacetate sulfate

Uniqueness

T4DW85YV8K is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

75321-25-4

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-hydroxy-3-methyl-2-phenylbutanoate

InChI

InChI=1S/C17H25NO3/c1-13(2)17(20,14-7-5-4-6-8-14)16(19)21-15-9-11-18(3)12-10-15/h4-8,13,15,20H,9-12H2,1-3H3

InChI Key

IFXNWEDGILPSBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)(C(=O)OC2CCN(CC2)C)O

Origin of Product

United States

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